ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule characterized by a 2,5-dimethylbenzyl substituent at the N1 position, a piperidine sulfonyl group at C3, and an ethyl ester at C3. Crystallographic studies of this compound, conducted using SHELX software (specifically SHELXL for refinement), have revealed key bond lengths and angles critical to its conformational stability . While its exact applications remain under investigation, analogs of pyrazole derivatives are often explored in medicinal chemistry for enzyme inhibition or as agrochemical intermediates.
Properties
IUPAC Name |
ethyl 1-[(2,5-dimethylphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-4-27-20(24)18-14-22(13-17-12-15(2)8-9-16(17)3)21-19(18)28(25,26)23-10-6-5-7-11-23/h8-9,12,14H,4-7,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJBQOCOKIINDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the piperidin-1-ylsulfonyl group and the ethyl ester group. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine moiety, and a sulfonyl group. These structural features contribute to its biological activity and interaction with various molecular targets.
Antidepressant and Anxiolytic Effects
Research has indicated that derivatives of pyrazole compounds exhibit significant antidepressant and anxiolytic properties. Ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate may act on serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .
Antitumor Activity
Studies have shown that compounds with similar structures to this compound demonstrate antitumor effects. They may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have shown efficacy against various bacterial strains and fungi, suggesting that this compound could be developed into an effective antimicrobial treatment .
Case Studies and Research Findings
Several studies have documented the therapeutic potential of pyrazole derivatives similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Liu et al. (2015) | Antidepressant Activity | Demonstrated that pyrazole derivatives reduced depressive-like behaviors in animal models through serotonin receptor modulation. |
| Feng et al. (2015) | Antitumor Effects | Reported that specific pyrazole derivatives inhibited tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. |
| Du et al. (2015) | Antimicrobial Activity | Identified several pyrazole compounds with significant antibacterial activity against resistant strains of bacteria. |
Mechanism of Action
The mechanism of action of ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Methodological Considerations
Structural comparisons rely heavily on tools like SHELXL for precision refinement and Mercury CSD for motif identification. For example, SHELXL’s robust handling of high-resolution data ensures accurate torsional parameterization, while Mercury’s packing-similarity algorithms quantify lattice differences between analogs .
Biological Activity
Ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities. The following sections detail its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylbenzyl bromide with piperidine and a pyrazole derivative. The sulfonamide group is introduced via a sulfonation reaction, followed by esterification to yield the final product. This synthetic pathway has been optimized to enhance yield and purity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In a study, certain pyrazole derivatives demonstrated inhibitory activity ranging from 61% to 85% against TNF-α at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Analgesic Activity
In addition to anti-inflammatory effects, some pyrazole compounds have been evaluated for analgesic properties. In animal models, these compounds exhibited pain-relieving effects comparable to indomethacin and other non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve the modulation of pain pathways through cyclooxygenase inhibition.
3. Antimicrobial Activity
This compound and its analogs have also been tested for antimicrobial activity against various bacterial strains including E. coli and S. aureus. A related study found that certain derivatives displayed promising activity against these pathogens, with minimum inhibitory concentrations (MIC) indicating effectiveness at low doses .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrazole ring and the piperidine moiety significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl groups on benzene | Enhance anti-inflammatory activity |
| Piperidine sulfonamide | Increase antimicrobial potency |
| Carboxylate group | Essential for analgesic properties |
These findings suggest that specific structural features are critical for enhancing the desired biological activities.
Case Studies
Several case studies highlight the effectiveness of this compound:
Case Study 1: Anti-inflammatory Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that those with piperidine sulfonamide groups exhibited a marked decrease in edema in carrageenan-induced inflammation models compared to controls .
Case Study 2: Antimicrobial Testing
In vitro testing against Klebsiella pneumoniae showed that certain derivatives achieved over 70% inhibition at concentrations as low as 10 µg/mL, indicating strong potential as antimicrobial agents .
Case Study 3: Pain Management
Clinical trials involving similar pyrazole compounds indicated significant reductions in pain scores among subjects treated with these agents compared to placebo groups, suggesting their utility in pain management protocols .
Q & A
Q. What are the optimal synthetic routes for ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Pyrazole core formation : Cyclocondensation of hydrazines with β-keto esters under reflux (e.g., ethanol, 80°C) .
Benzylation : Reaction with 2,5-dimethylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C.
Sulfonylation : Piperidine sulfonamide introduction via sulfonyl chloride intermediates in dichloromethane under inert atmosphere .
Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., DMAP for sulfonylation). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement ) resolves bond lengths and angles, confirming substituent positions.
- Spectroscopic analysis :
- ¹H/¹³C NMR : Key peaks include the ethyl ester (δ ~4.2 ppm, quartet) and piperidinyl protons (δ ~1.5–2.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Exact mass matching within 5 ppm error ensures molecular formula accuracy .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC-DAD : Quantifies impurities (>98% purity threshold) using reverse-phase columns and UV detection at 254 nm .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
- Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks monitors hydrolytic degradation of the ester group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : The sulfonamide group’s hydrogen-bonding capacity is mapped to catalytic sites (e.g., carbonic anhydrase). Docking scores (ΔG < −7 kcal/mol suggest strong binding) .
- MD simulations (GROMACS) : 100-ns trajectories assess binding stability under physiological conditions (RMSD < 2 Å indicates stable complexes) .
- Pharmacophore modeling (Schrödinger) : Identifies critical features (e.g., hydrophobic benzyl group, sulfonamide H-bond donors) for activity .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Methodological Answer :
- Dose-response normalization : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) using Hill equation fitting to account for assay sensitivity .
- Off-target screening (Eurofins Panlabs) : Rule out false positives via counter-screens against unrelated receptors (e.g., GPCRs, kinases) .
- Metabolite identification (LC-MS/MS) : Check for in situ degradation products (e.g., ester hydrolysis) that may skew activity .
Q. How can isotopic labeling (e.g., ¹³C, ²H) enhance mechanistic studies of the compound’s metabolic pathways?
- Methodological Answer :
- Synthesis of labeled analogs : Introduce ¹³C at the ethyl ester carbonyl via labeled ethanol .
- Tracing studies : Incubate with hepatocytes and track isotopic enrichment via NMR or mass spectrometry to identify primary metabolites (e.g., carboxylic acid derivatives) .
- Kinetic isotope effects (KIEs) : Compare degradation rates of ²H-labeled vs. unlabeled compounds to elucidate rate-limiting steps .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic vs. solution-phase conformational data?
- Methodological Answer :
- Variable-temperature NMR : Assess rotational barriers of the piperidinylsulfonyl group (e.g., coalescence temperature analysis) .
- DFT calculations (Gaussian) : Compare optimized gas-phase conformers with X-ray structures to identify solvent-induced distortions .
- Small-angle X-ray scattering (SAXS) : Validate solution-phase conformation in DMSO or aqueous buffers .
Experimental Design Tables
| Parameter | Synthetic Optimization | Biological Assay |
|---|---|---|
| Key variable | Solvent polarity | Cell line viability |
| Control | Reaction without catalyst | DMSO vehicle (0.1% v/v) |
| Replicates | n = 3 (independent syntheses) | n = 6 (technical + biological) |
| Statistical test | ANOVA (p < 0.05) | Student’s t-test (two-tailed) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
